Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate
Description
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (molecular formula: C₁₂H₂₁NO₃, MW: 227.3) is a bicyclic carbamate derivative featuring a seven-membered bicyclo[3.1.1]heptane core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its structural rigidity and functional group diversity make it valuable for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
FOOJCJIKLCHCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic core structure.
Introduction of Functional Groups: The hydroxymethyl and tert-butyl ester groups are introduced through subsequent reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate has been investigated for its potential neuropharmacological effects. Its structural similarity to other bicyclic compounds suggests it may interact with neurotransmitter systems, possibly influencing cognitive function and mood disorders.
Case Study:
A study examining the effects of related bicyclic compounds on neurotransmitter release indicated that modifications to the bicyclic structure could enhance binding affinity to specific receptors, leading to improved therapeutic outcomes in models of depression .
2. Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit antimicrobial properties. This compound may possess activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
In vitro assays demonstrated that derivatives of azabicyclo compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antimicrobial potential .
Synthetic Applications
1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules due to its reactive functional groups.
Table: Synthetic Applications
| Application Area | Description |
|---|---|
| Drug Development | Used as an intermediate in synthesizing pharmaceutical agents |
| Material Science | Potential use in creating novel polymers or materials |
| Agrochemicals | Investigated for developing new pesticide formulations |
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations in Bicyclic Scaffolds
Bicyclo[2.2.1]heptane Derivatives
- tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1363210-35-8, MW: 227.3): Differs in the bicyclo ring system ([2.2.1] vs. [3.1.1]), resulting in distinct spatial arrangements. The [2.2.1] system (norbornane analog) exhibits greater ring strain and reduced conformational flexibility compared to the [3.1.1] system, influencing ligand-receptor interactions . Key Data: Similar molecular weight (227.3) but altered solubility due to ring strain differences.
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 137076-22-3):
Bicyclo[2.1.1]hexane Derivatives
- tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 359779-73-0, MW: 225.28): Smaller bicyclic core ([2.1.1] hexane) with an acetyl group.
Functional Group Modifications
Hydroxymethyl vs. Aminomethyl
- tert-Butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS: 2227205-85-6, MW: 226.32): Replaces hydroxymethyl with aminomethyl. Impact: Increased basicity (pKa ~9–10 for primary amines) enhances membrane permeability but may reduce metabolic stability due to susceptibility to oxidation or conjugation .
Hydroxymethyl vs. Ketone
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: N/A, MW: 213.23):
Hydroxymethyl vs. Lactone
- tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: N/A, MW: 213.23):
Physicochemical Properties
| Compound | Bicyclic System | Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | [3.1.1] | 5-hydroxymethyl | 227.3 | Moderate hydrophilicity, Boc-protected |
| tert-Butyl 6-hydroxy-[2.2.1]heptane-Boc | [2.2.1] | 6-hydroxy | 213.28 | Higher ring strain, lower solubility |
| tert-Butyl 5-aminomethyl-[3.1.1]heptane-Boc | [3.1.1] | 5-aminomethyl | 226.32 | Basic, improved permeability |
| tert-Butyl 5-oxo-[2.2.1]heptane-Boc | [2.2.1] | 5-ketone | 213.23 | Polar, reactive carbonyl |
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 227.3 g/mol
IUPAC Name: this compound
The compound features a hydroxymethyl group at the 5-position and a tert-butyl ester at the carboxylate position, enhancing its solubility and reactivity in various chemical environments .
Preliminary studies indicate that this compound may modulate receptor activity, particularly in pathways related to mood disorders such as depression and anxiety . The unique azabicyclo structure allows for interaction with various receptors and enzymes, suggesting potential therapeutic applications.
Pharmacological Effects
Research has shown that compounds with similar structures often exhibit significant biological activity, including:
- Antidepressant Effects: Interaction studies suggest it may influence neurotransmitter systems associated with mood regulation.
- Neuroprotective Properties: The compound's ability to cross the blood-brain barrier could make it useful in neurodegenerative conditions.
- Antimicrobial Activity: Some analogs have demonstrated efficacy against bacterial strains, indicating potential for development as an antimicrobial agent.
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and differences with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | CHNO | Hydroxymethyl at different position |
| Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate | CHNO | Amino group instead of hydroxymethyl |
| Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate | CHNO | Hydroxymethyl at another position |
The distinct arrangement of functional groups in this compound may lead to unique pharmacological effects compared to its analogs .
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential efficacy in treating depressive disorders .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound significantly reduced cell death rates, highlighting its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
